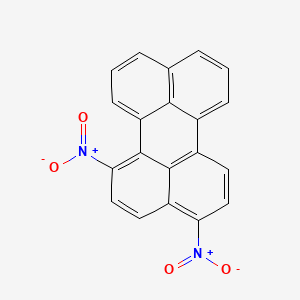
methyl N-(2H-triazole-4-carbonyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(2H-triazole-4-carbonyl)carbamate is a nitrogen-containing heterocyclic compound. It belongs to the class of triazoles, which are five-membered rings containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields such as pharmaceuticals, organic synthesis, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2H-triazole-4-carbonyl)carbamate typically involves the reaction of triazole derivatives with carbamates. One common method is the cycloaddition reaction, where azides and alkynes react in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and high yield .
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(2H-triazole-4-carbonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of triazole oxides.
Reduction: Reduction reactions can convert the triazole ring into more saturated heterocycles.
Substitution: The nitrogen atoms in the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, triazole oxides, and reduced triazole derivatives .
Aplicaciones Científicas De Investigación
Methyl N-(2H-triazole-4-carbonyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases.
Industry: The compound is used in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of methyl N-(2H-triazole-4-carbonyl)carbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
1,2,4-Triazole: Known for its use in antifungal drugs like fluconazole and voriconazole.
Uniqueness
Methyl N-(2H-triazole-4-carbonyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
57362-83-1 |
|---|---|
Fórmula molecular |
C5H6N4O3 |
Peso molecular |
170.13 g/mol |
Nombre IUPAC |
methyl N-(2H-triazole-4-carbonyl)carbamate |
InChI |
InChI=1S/C5H6N4O3/c1-12-5(11)7-4(10)3-2-6-9-8-3/h2H,1H3,(H,6,8,9)(H,7,10,11) |
Clave InChI |
WTPSCDLZWHSZFH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC(=O)C1=NNN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)acetamide](/img/structure/B12801285.png)


